Cas no 2703767-63-7 (2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione)

2-(2,6-ジオキソピペリジン-3-イル)-5-[3-(エチルアミノ)ピペリジン-1-イル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンは、高度に機能化されたイソインドールジオン誘導体であり、プロテアソーム阻害活性や標的タンパク質分解(PROTAC)技術への応用が期待される化合物です。この分子は、2,6-ジオキソピペリジン構造と3位のエチルアミノ基を有するピペリジン環が特徴的で、優れた分子認識能と生体適合性を示します。特に、E3ユビキチンリガーゼとの選択的結合能や細胞透過性に優れ、難治性疾患治療薬開発におけるリード化合物としての潜在性を有しています。結晶性や安定性に優れた物性も、医薬品開発プロセスにおける利点となります。

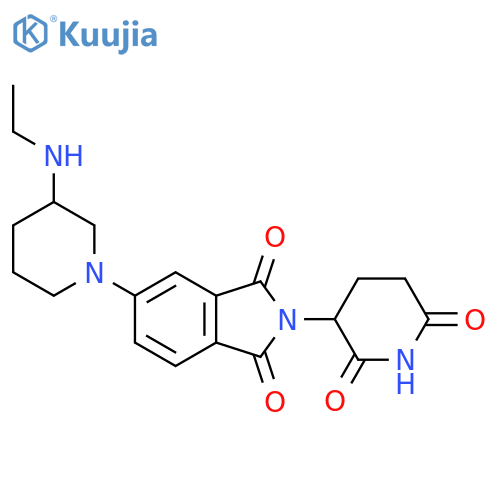

2703767-63-7 structure

商品名:2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-dioxopiperidin-3-yl)-5-[3-(ethylamino)piperidin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

- EN300-33366686

- 2703767-63-7

- 2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione

-

- インチ: 1S/C20H24N4O4/c1-2-21-12-4-3-9-23(11-12)13-5-6-14-15(10-13)20(28)24(19(14)27)16-7-8-17(25)22-18(16)26/h5-6,10,12,16,21H,2-4,7-9,11H2,1H3,(H,22,25,26)

- InChIKey: DHQOPOZBEUWNFJ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(C=CC(=C2)N2CCCC(C2)NCC)C(N1C1C(NC(CC1)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 384.17975526g/mol

- どういたいしつりょう: 384.17975526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 681

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 98.8Ų

2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33366686-1g |

2-(2,6-dioxopiperidin-3-yl)-5-[3-(ethylamino)piperidin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |

2703767-63-7 | 1g |

$0.0 | 2023-09-04 | ||

| Enamine | EN300-33366686-1.0g |

2-(2,6-dioxopiperidin-3-yl)-5-[3-(ethylamino)piperidin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |

2703767-63-7 | 95.0% | 1.0g |

$0.0 | 2025-03-18 |

2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

2. Water

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2703767-63-7 (2-(2,6-dioxopiperidin-3-yl)-5-3-(ethylamino)piperidin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 57707-64-9(2-azidoacetonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量